molecular formula C11H10N2O3 B12285133 (3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione

(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione

Cat. No.: B12285133
M. Wt: 218.21 g/mol
InChI Key: WSNUQNLXONWSFX-VURMDHGXSA-N
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Description

(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with a hydroxymethylidene group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a piperazine derivative with a hydroxymethylidene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroxyl or alkyl derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(hydroxymethylidene)-6-methylpiperazine-2,5-dione: Similar structure but with a methyl group instead of a phenyl group.

    (3Z)-3-(hydroxymethylidene)-6-ethylpiperazine-2,5-dione: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione imparts unique chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, solubility, and ability to interact with specific biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione

InChI

InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15)/b8-6-

InChI Key

WSNUQNLXONWSFX-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)N/C(=C\O)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2

Origin of Product

United States

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